

6-Amino-1,3-dimethyluracil CAS number 6642-31-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-1,3-dimethyluracil

Cat. No.: B104193

[Get Quote](#)

An In-depth Technical Guide to **6-Amino-1,3-dimethyluracil** (CAS: 6642-31-5)

Abstract

This technical guide provides a comprehensive overview of **6-Amino-1,3-dimethyluracil** (CAS: 6642-31-5), a pivotal pyrimidine derivative. It details the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications. With its structural similarity to nucleobases, this compound serves as a versatile building block in the synthesis of a wide array of biologically active molecules and industrial chemicals.^[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated data for easy reference, and diagrams illustrating key chemical pathways and processes.

Introduction

6-Amino-1,3-dimethyluracil is a substituted pyrimidine that has garnered significant attention as a key intermediate and synthetic precursor.^[2] Its molecular framework is a cornerstone in medicinal chemistry for the development of nucleoside analogs, enzyme inhibitors, and other therapeutic agents with potential antiviral and anticancer properties.^[1] Beyond pharmaceuticals, it plays a crucial role in polymer science as an effective co-stabilizer for polyvinyl chloride (PVC), enhancing the material's thermal stability and transparency.^{[2][3]} This guide explores the fundamental chemistry and diverse utility of this compound, providing a technical foundation for its application in research and development.

Physicochemical and Spectroscopic Properties

6-Amino-1,3-dimethyluracil is typically an off-white to light yellow crystalline powder.^[4] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	6642-31-5	[4][5][6][7]
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[4][5][6][7]
Molecular Weight	155.15 g/mol	[4][5][6][8]
Appearance	Off-white to light yellow powder	[4]
Melting Point	295 °C (decomposes)	[4][5][9]
Solubility	Water: 4.196 × 10 ⁴ mg/L (at 25 °C, estimated)	[10]
Purity (Typical)	≥98%	[2][8]
Loss on Drying	≤1.0%	[4]

Table 2: Spectroscopic and Structural Identifiers

Data Type	Identifier / Information	Reference(s)
¹ H NMR	Spectra available in databases	[11]
Mass Spectrometry	GC-MS data available in NIST database	[11] [12]
Infrared (IR) Spectra	FTIR (KBr Wafer) data available	[11]
UV-Vis Spectra	Data available in spectral databases	[11]
Crystal Structure	CCDC Number: 776127	[11]
InChI Key	VFGRNTYELNYSKJ-UHFFFAOYSA-N	[7]

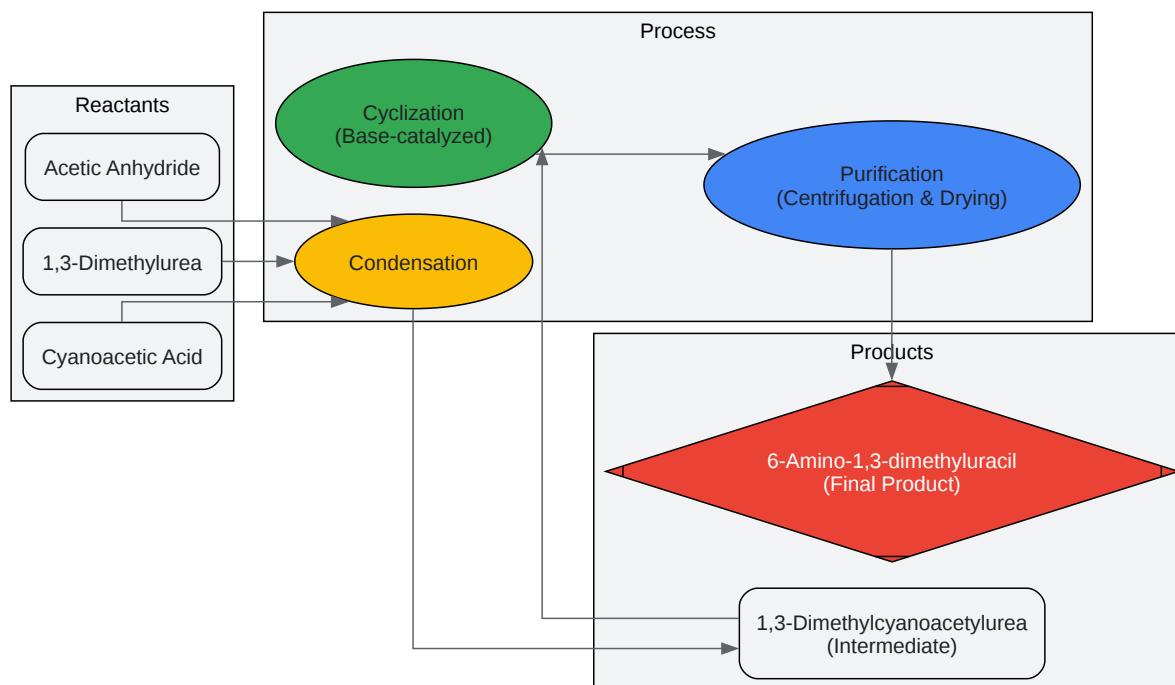
Synthesis and Manufacturing

Several synthetic routes for **6-Amino-1,3-dimethyluracil** have been established. A prevalent and industrially relevant method involves the condensation of 1,3-dimethylurea with a cyanoacetic acid derivative, followed by a base-catalyzed cyclization.

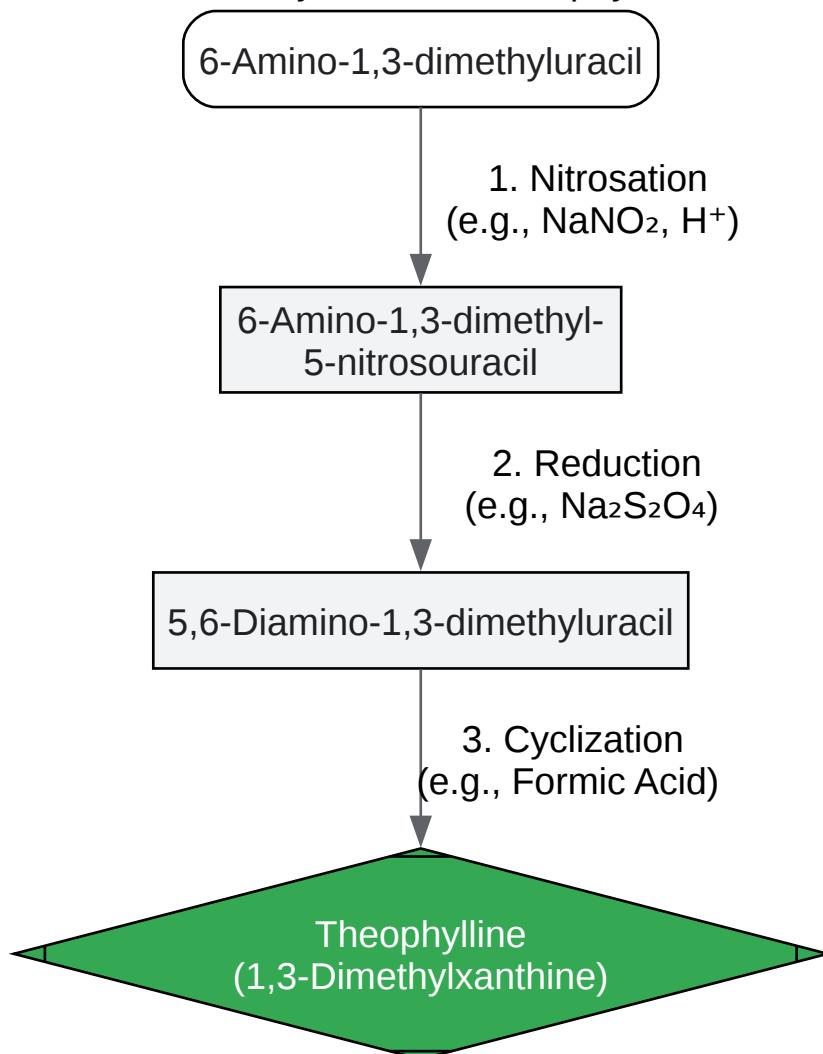
Experimental Protocol: Synthesis via Dimethylcyanoacetylurea

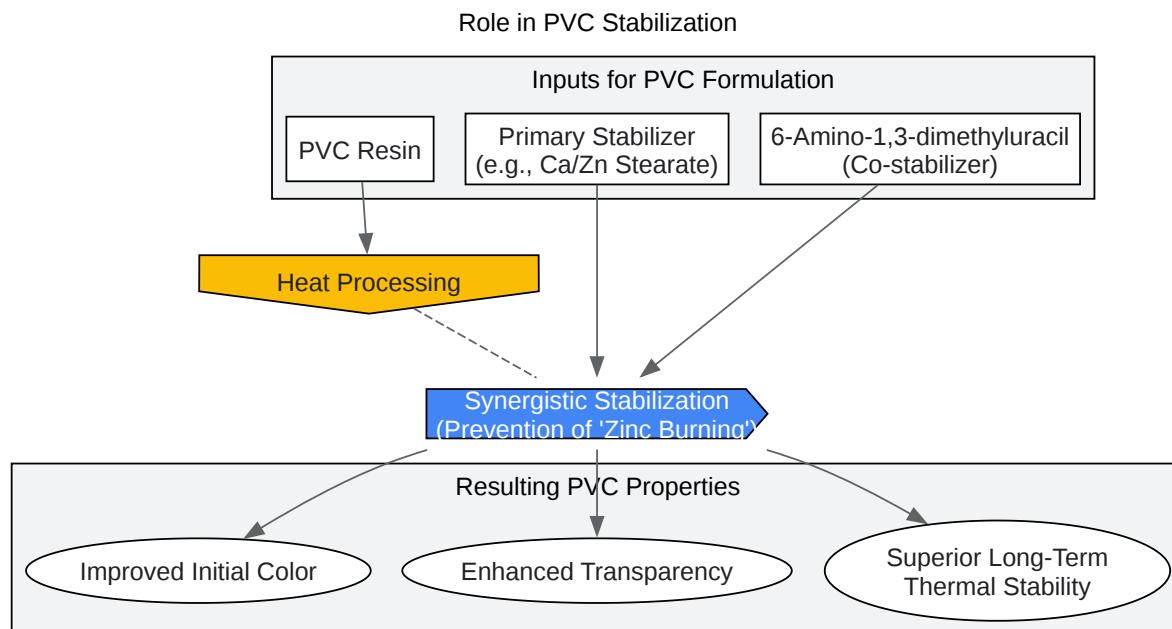
This protocol is adapted from a patented manufacturing process that emphasizes high yield and purity.[\[13\]](#)[\[14\]](#) The process involves the formation of an N-cyanoacetyl intermediate, which then undergoes an intramolecular cyclization.

Materials:


- Cyanoacetic acid (70% solution)
- 1,3-Dimethylurea
- Acetic anhydride

- Liquid alkali (e.g., 32% NaOH or KOH solution)
- Condensing agent


Methodology:


- Dehydration: 70% cyanoacetic acid is subjected to vacuum distillation (e.g., 0.092-0.095 MPa at 82-85 °C) to obtain dehydrated cyanoacetic acid.[14]
- Condensation: The reaction vessel containing dehydrated cyanoacetic acid is cooled to 6-8 °C. Acetic anhydride and a condensing agent are added, followed by the portion-wise addition of 1,3-dimethylurea. The reaction proceeds in stages at controlled temperatures to form 1,3-dimethylcyanoacetylurea.[14]
- Cyclization: The intermediate, 1,3-dimethylcyanoacetylurea, is warmed to 40-45 °C. Liquid alkali is added dropwise until the pH reaches 9-9.5. The mixture is stirred, then heated to 90-95 °C for approximately 20 minutes to complete the cyclization, yielding the product.[14]
- Isolation and Purification: The resulting reaction liquid is centrifuged. The collected solid is then dried under controlled temperature (e.g., 42 °C) to obtain **6-Amino-1,3-dimethyluracil** with a purity often exceeding 99.5%. [14]

General Synthesis Workflow for 6-Amino-1,3-dimethyluracil

Traube Synthesis of Theophylline

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 6-Amino-1,3-dimethyluracil (CAS 6642-31-5) [benchchem.com]
- 3. 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5 [lanyachem.com]
- 4. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 5. 6-Amino-1,3-dimethyluracil | 6642-31-5 | FA09306 [biosynth.com]
- 6. 6-Amino-1,3-DimethylUracil | Anagha Chem Private Limited [anaghachem.com]
- 7. 6-Amino-1,3-dimethyluracil [webbook.nist.gov]
- 8. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]
- 9. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]
- 10. 6-amino-1,3-dimethyl uracil, 6642-31-5 [thegoodsentscompany.com]
- 11. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mzCloud – 6 Amino 1 3 dimethyluracil [mzcloud.org]
- 13. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- To cite this document: BenchChem. [6-Amino-1,3-dimethyluracil CAS number 6642-31-5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104193#6-amino-1-3-dimethyluracil-cas-number-6642-31-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com